tert-Butyl 7-(benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
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Overview
Description
Tert-Butyl 7-(benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate: is a chemical compound that belongs to the class of triazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-(benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate typically involves multiple steps, starting with the formation of the triazolopyridine core. One common approach is the cyclization of a suitable precursor containing the triazole and pyridine moieties[_{{{CITATION{{{_1{Synthesis of 3-tert-Butyl-4-hydroxy-1,4-dihydropyrazolo[5,1-c]1,2,4 .... The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields, ensuring the purity of the final product, and implementing safety measures to handle potentially hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 7-(benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 7-(benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its triazolopyridine core is valuable in the construction of pharmaceuticals and other biologically active compounds.
Biology
In biological research, this compound can be used as a tool to study various biological processes. Its derivatives may exhibit biological activities such as enzyme inhibition, receptor binding, or modulation of cellular pathways.
Medicine
The compound and its derivatives have potential medicinal applications. They can be explored for their therapeutic effects in treating diseases such as cancer, inflammation, and infectious diseases.
Industry
In the chemical industry, this compound is used in the synthesis of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which tert-Butyl 7-(benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate exerts its effects depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Tert-Butyl 7-(benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
Tert-Butyl 7-(benzyloxy)-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylate
Tert-Butyl 7-(benzyloxy)-[1,2,4]triazolo[4,3-a]pyrimidine-8-carboxylate
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the benzyloxy group and the triazolopyridine core. These features contribute to its distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
tert-butyl 7-phenylmethoxy-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-18(2,3)24-17(22)15-14(9-10-21-12-19-20-16(15)21)23-11-13-7-5-4-6-8-13/h4-10,12H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDFSXZUTGDTPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CN2C1=NN=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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